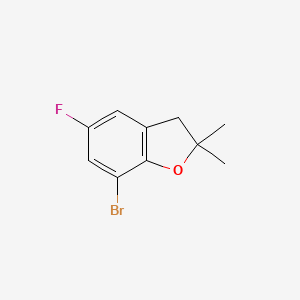

5-Bromo-2-methoxy-3-(methylthio)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

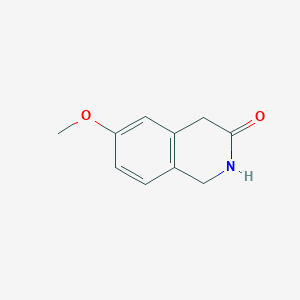

5-Bromo-2-methoxy-3-(methylthio)pyridine is a chemical compound used as a ligand for the central nicotinic acetylcholine receptor . It is also used in a novel synthetic approach to anti-HIV active integrase inhibitors .

Synthesis Analysis

The synthesis of 5-Bromo-2-methoxy-3-(methylthio)pyridine involves various chemical reactions. For instance, it can be synthesized from 2,5-Dibromopyridine and Methanol . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis

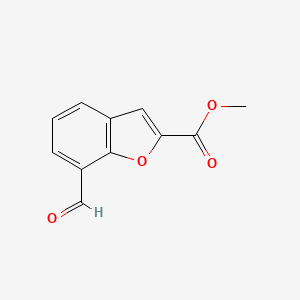

The molecular formula of 5-Bromo-2-methoxy-3-(methylthio)pyridine is C6H6BrNO . Its molecular weight is 188.02 . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis

5-Bromo-2-methoxy-3-(methylthio)pyridine undergoes various chemical reactions. For instance, it is involved in the protodeboronation of pinacol boronic esters . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis

5-Bromo-2-methoxy-3-(methylthio)pyridine has a boiling point of 80 °C/12 mmHg (lit.) and a density of 1.453 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.555 (lit.) .Wissenschaftliche Forschungsanwendungen

Building Block for Bioactive Compounds

“5-Bromo-2-methoxy-3-(methylthio)pyridine” can serve as a building block for the synthesis of bioactive compounds. For instance, it has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . These antagonists have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and depression.

Intermediate in Organic Synthesis

This compound can also act as an intermediate in organic synthesis. Its unique structure, which includes a bromine atom and a methylthio group, makes it a valuable component in various chemical reactions . For example, it can undergo nucleophilic substitution reactions at the benzylic position .

Research and Development

“5-Bromo-2-methoxy-3-(methylthio)pyridine” is part of a collection of unique chemicals provided to early discovery researchers . These chemicals are often used in the initial stages of drug discovery, where researchers are looking for novel compounds that can interact with biological targets.

Commercial Availability

This compound is commercially available from several suppliers, including Sigma-Aldrich . This availability facilitates its use in various research applications.

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-2-methoxy-3-(methylthio)pyridine is the somatostatin sst 3 receptor . This compound is used as a building block for the synthesis of a potent and selective antagonist for this receptor . The somatostatin sst 3 receptor plays a crucial role in numerous biological processes, including the inhibition of hormone and neurotransmitter release.

Mode of Action

5-Bromo-2-methoxy-3-(methylthio)pyridine interacts with its target, the somatostatin sst 3 receptor, by binding to it and acting as an antagonist This means it blocks the action of the receptor, preventing it from carrying out its normal function

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-methoxy-3-(methylthio)pyridine are those involving the somatostatin sst 3 receptor . By acting as an antagonist, this compound can disrupt the normal functioning of these pathways, leading to downstream effects that can alter cellular processes. The specific pathways and their downstream effects are complex and may vary depending on the cellular context.

Result of Action

The molecular and cellular effects of 5-Bromo-2-methoxy-3-(methylthio)pyridine’s action are largely dependent on its antagonistic effect on the somatostatin sst 3 receptor . By blocking this receptor, the compound can alter hormone and neurotransmitter release, potentially leading to a variety of physiological effects. The exact outcomes would likely depend on the specific cellular and systemic context.

Safety and Hazards

Zukünftige Richtungen

The future directions of 5-Bromo-2-methoxy-3-(methylthio)pyridine research could involve its use as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . More details about its future directions can be found in the relevant papers .

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-3-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-10-7-6(11-2)3-5(8)4-9-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWBSOCIIRLIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxy-3-(methylthio)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)

![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)